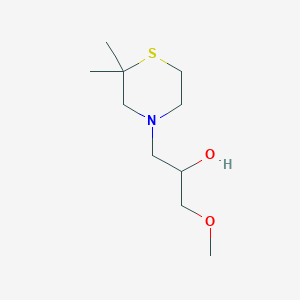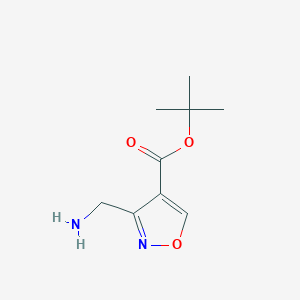
Methyl 3-(3,5-dimethylphenyl)-4-oxo-2-(thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound contains several interesting functional groups, including a thiazolidine ring, a quinazoline ring, and a carboxylate ester group. The thiazolidine ring is a five-membered ring containing a sulfur and a nitrogen atom . The quinazoline is a type of heterocyclic compound that consists of two fused six-membered rings, one of which is aromatic . The carboxylate ester group is a common functional group in organic chemistry, often involved in esterification reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazolidine and quinazoline rings would likely contribute to the rigidity of the molecule, while the ester group could introduce some flexibility .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ester group could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the molecule could all influence properties like solubility, melting point, and reactivity .科学的研究の応用
Pharmacokinetics and Metabolism
One area of interest is the pharmacokinetics and metabolism of compounds with structures related to thiazolidine and quinazoline derivatives. For instance, studies on orexin receptor antagonists and novel diuretics provide insights into how such compounds are metabolized in the human body, their elimination routes, and the metabolic pathways involved. These findings are crucial for understanding the drug's behavior in the body, which can inform the development of new medications with improved efficacy and safety profiles (Renzulli et al., 2011) (Scheitza, 1977).
Contact Sensitivity and Allergenic Potential
Research on preservatives related to thiazolidine derivatives highlights the importance of evaluating contact sensitivity and allergenic potential. Studies on the frequency of sensitization to common preservatives in personal care products underscore the necessity of careful selection and testing of these compounds to minimize the risk of allergic reactions (Cheng et al., 2014).
Environmental and Occupational Health
Studies on environmental and occupational health explore the effects of exposure to chemicals similar to the compound . For example, research on the health outcomes of employees exposed to vinclozolin, a fungicide, can provide insights into the potential health risks associated with chemical exposure in the workplace and inform safety guidelines and protective measures (Zober et al., 1995).
Diagnostic and Therapeutic Applications
Furthermore, derivatives of thiazolidine and quinazoline have been explored for their diagnostic and therapeutic applications. For instance, radioligands developed for imaging serotonin transporters in the brain can contribute to the diagnosis and treatment of psychiatric conditions, showcasing the potential of these compounds in developing medical diagnostics and treatments (Frankle et al., 2004).
将来の方向性
特性
IUPAC Name |
methyl 3-(3,5-dimethylphenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-13-8-14(2)10-16(9-13)24-19(25)17-5-4-15(20(26)27-3)11-18(17)22-21(24)23-6-7-28-12-23/h4-5,8-11H,6-7,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCARLFCVYBPQRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCSC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzo[d]isoxazol-3-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide](/img/structure/B2904336.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-nitrobenzamide hydrochloride](/img/structure/B2904338.png)
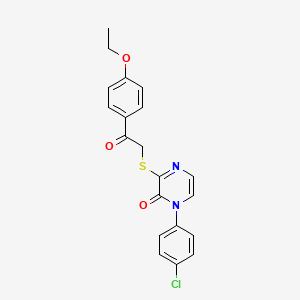

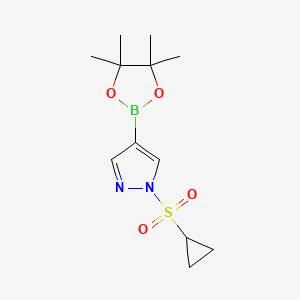
![{[1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetic acid](/img/structure/B2904348.png)
![[2-[2-(3,4-Diethoxyphenyl)ethylamino]-2-oxoethyl] 2,6-difluorobenzoate](/img/structure/B2904349.png)
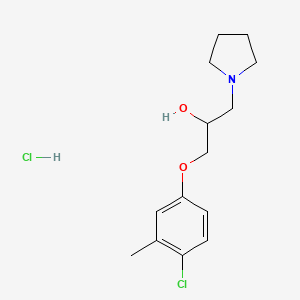
![2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2904351.png)

